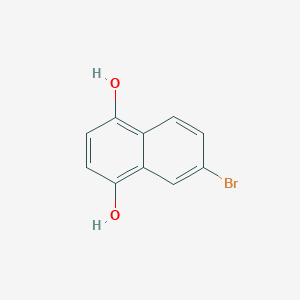

6-Bromo-1,4-naphthalenediol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromonaphthalene-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTKBDPFLVSKBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1Br)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309985 | |

| Record name | 6-Bromo-1,4-naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91270-70-1 | |

| Record name | 6-Bromo-1,4-naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91270-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1,4-naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Bromo 1,4 Naphthalenediol and Its Precursors

Strategic Approaches to the Naphthalene-1,4-diol Core with Bromine Substitution

The construction of the 6-bromo-1,4-naphthalenediol scaffold can be achieved through several strategic pathways. These strategies often involve either the introduction of the bromine atom onto a pre-existing naphthalenediol core or the formation of the diol from a bromo-naphthalene precursor. The choice of strategy is often dictated by the availability of starting materials and the desired regioselectivity.

Regioselective Bromination of Naphthalenediol Scaffolds

The direct bromination of 1,4-naphthalenediol presents a challenge in achieving regioselectivity, as the hydroxyl groups are strongly activating and can direct bromination to multiple positions. However, methods for the regioselective bromination of related naphthalene (B1677914) systems have been developed. For instance, the bromination of 4,4-dimethyl-5,8-dihydroxy-4H-naphthalen-1-one has been shown to lead to isomeric hydroquinones, indicating that careful choice of reagents and conditions can influence the site of bromination uchile.cl.

Electrophilic aromatic substitution on the naphthalene ring is a common method for introducing a bromine atom. youtube.com The position of substitution is influenced by both kinetic and thermodynamic factors, as well as the steric hindrance of existing substituents. intermediateorgchemistry.co.uk In the case of naphthalene, electrophilic attack is generally favored at the 1-position (alpha-position) over the 2-position (beta-position) due to the greater stabilization of the carbocation intermediate. intermediateorgchemistry.co.uk However, the presence of directing groups and the use of specific catalysts can alter this preference. The use of solid catalysts, such as montmorillonite (B579905) clay, has been investigated for the regioselective bromination of naphthalene, offering a greener alternative to traditional methods and allowing for the production of specific bromo-naphthalene isomers. researchgate.netresearchgate.netcardiff.ac.ukmdpi.com

| Catalyst/Reagent | Substrate | Product(s) | Selectivity/Yield | Reference |

| Bromine over KSF clay | Naphthalene | 1,4,6-tribromonaphthalene, 1,2,4,6-tetrabromonaphthalene | 66% and 92% respectively | researchgate.netcardiff.ac.uk |

| N-Bromosuccinimide (NBS) | 5-Methoxy-8,8,18,18-tetramethyl-2,12-di-p-tolylbacteriochlorin | 15-bromo analogue | 85% yield | nih.gov |

This table presents examples of regioselective bromination in naphthalene and analogous systems, highlighting the conditions that can be adapted for the synthesis of this compound.

Synthesis via Functional Group Interconversion from Related Bromo-Naphthalene Compounds

An alternative and often more controlled approach to this compound is through the functional group interconversion of a pre-existing 6-bromo-naphthalene derivative. This strategy allows for the unambiguous placement of the bromine atom at the desired position. A common precursor for this method is 2-bromo-7-methylnaphthalene (B181319) or a related compound, which can be synthesized and then elaborated to introduce the hydroxyl groups at the 1 and 4 positions. chemsynthesis.com

For example, a synthetic route could involve the oxidation of a 6-bromo-naphthalene derivative to the corresponding 1,4-naphthoquinone (B94277). Subsequent reduction of the quinone would then yield the desired 1,4-naphthalenediol. The oxidation of naphthalene to phthalic anhydride (B1165640) using a vanadium pentoxide catalyst is a well-established industrial process and similar oxidative transformations can be applied to substituted naphthalenes. wikipedia.org

Another approach involves the use of precursors such as 2-bromo-3-methyl-1,4-naphthalenediol, which highlights that multi-substituted naphthalenediols can be synthesized and potentially de-methylated or otherwise modified to achieve the target structure. sigmaaldrich.com

Convergent and Divergent Synthetic Pathways to this compound

Modern organic synthesis often employs convergent and divergent strategies to efficiently construct complex molecules. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. For this compound, a convergent approach might involve the synthesis of a brominated benzene (B151609) derivative and a separate fragment that can be cyclized to form the second ring of the naphthalene core. Palladium-catalyzed annulation reactions of components like 5-(2-bromophenyl)pent-3-en-1-ynes with arylboronic acids have been used to prepare highly substituted naphthalenes and demonstrate the feasibility of such convergent strategies. researchgate.net

A divergent synthesis , on the other hand, begins with a common intermediate that is then elaborated into a variety of related structures. This approach is particularly useful for creating libraries of compounds for screening purposes. For instance, a common precursor could be selectively functionalized to produce this compound as well as other brominated naphthalenediol isomers or derivatives. The selective synthesis of naphthalene- and phenanthrene-fused azahelicenes by controlling rearrangement reactions in the Scholl reaction provides an example of how divergent pathways can be controlled. nih.gov Similarly, a chemoenzymatic and divergent approach has been used to synthesize complex diterpenes, showcasing the power of this strategy. nih.gov

Stereochemical Control and Diastereoselective Synthesis in Analogous Systems

While this compound itself is an achiral molecule, the principles of stereochemical control are crucial in the synthesis of many of its derivatives and analogous systems, particularly those with biological applications. rijournals.com The spatial arrangement of atoms within a molecule can have a profound impact on its properties and reactivity. rijournals.com In the context of naphthalenediol synthesis, stereochemical control becomes important when chiral centers are introduced, for example, through the reduction of a prochiral ketone or the addition of a substituent to the naphthalene ring.

Asymmetric synthesis, the use of chiral catalysts, and stereoselective reactions are key methods for controlling stereochemistry. rijournals.com For instance, the dearomative syn-dihydroxylation of naphthalenes using a biomimetic iron catalyst can produce diols with specific stereochemistry. acs.orgnih.gov This method mimics the action of naphthalene dioxygenase enzymes and provides access to chiral dihydroxylated naphthalene derivatives. acs.orgnih.gov

The synthesis of complex natural products often requires meticulous control over multiple stereocenters. The total synthesis of alternapyrone, for example, involved an integrative approach to determine and establish its complete stereostructure. nih.gov Similarly, the synthesis of optically active 2-(1-methylpropyl)naphthalene from a chiral starting material highlights the importance of tracking and controlling stereochemical integrity throughout a multi-step synthesis. researchgate.net These examples from analogous systems demonstrate the sophisticated strategies available for achieving stereochemical control, which could be applied to the synthesis of chiral derivatives of this compound.

Novel Catalytic Methods in Naphthalene Bromination and Hydroxylation

The development of novel catalytic methods has revolutionized the synthesis of substituted aromatic compounds. These methods often offer higher efficiency, selectivity, and more environmentally friendly conditions compared to traditional stoichiometric reagents.

Transition-Metal Catalyzed C-Br and C-O Bond Formations

Transition-metal catalysis is a powerful tool for the formation of carbon-bromine (C-Br) and carbon-oxygen (C-O) bonds on aromatic rings. Palladium-catalyzed reactions, in particular, are widely used for the synthesis of substituted naphthalenes. dntb.gov.ua For instance, palladium-catalyzed dearomatization of naphthalenes can be used to construct fused polycyclic skeletons. acs.org

C-Br Bond Formation: While electrophilic bromination is a common method, transition-metal-catalyzed C-H activation and subsequent bromination represent a more modern and often more selective approach. These methods can allow for the direct bromination of specific C-H bonds, offering a high degree of control over the regioselectivity.

C-O Bond Formation (Hydroxylation): The direct hydroxylation of the naphthalene core is another area where transition-metal catalysis has shown significant promise. Iron-based catalysts, for example, have been used for the dearomative syn-dihydroxylation of naphthalenes with hydrogen peroxide as the oxidant. acs.orgnih.gov Cobalt(II)-catalyzed peri-C(sp2)–H selective hydroxylation of naphthalene monoimides provides a method for accessing 4-hydroxy derivatives. rsc.org Furthermore, organotransition metal complexes, such as iron and copper phthalocyanines, have been employed as catalysts for the hydroxylation of naphthalene to naphthols using hydrogen peroxide. google.com

| Catalyst | Reaction Type | Substrate | Key Features | Reference |

| Iron(II) triflate complex | syn-dihydroxylation | Naphthalene | Biomimetic, uses H₂O₂ | acs.orgnih.gov |

| Cobalt(II) acetate | peri-C-H hydroxylation | Naphthalene monoimides | Site-selective, eco-friendly | rsc.org |

| Iron halophthalocyanines | Hydroxylation | Naphthalene | Solid catalyst, uses H₂O₂ | google.com |

| Palladium complexes | Annulation/Dearomatization | Various | Construction of fused rings | researchgate.netacs.org |

This table summarizes novel transition-metal catalyzed methods for C-O and C-C bond formations on naphthalene rings, which are relevant to the synthesis of hydroxylated and functionalized naphthalenes like this compound.

Organocatalytic Approaches to Naphthalene Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis, offering an alternative to traditional metal-based catalysts. These approaches often provide high levels of stereoselectivity and enantioselectivity under mild reaction conditions.

While direct organocatalytic synthesis of this compound is not extensively documented, various organocatalytic methods have been developed for the construction of functionalized naphthalene derivatives, which serve as key precursors. One notable approach involves the use of organocatalysts to facilitate cascade reactions, building the complex naphthalene scaffold from simpler acyclic precursors. For instance, a reported organocatalytic synthesis of highly fluorescent naphthalene derivatives utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a one-pot oxidation and reduction reaction under neat and mild conditions, showcasing high atom economy. researchgate.netresearcher.life

Another strategy involves the nitrogen-to-carbon single-atom transmutation in isoquinolines to access substituted naphthalenes. nih.gov This method uses an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. The reaction proceeds through a triene intermediate formed by ring-opening, which then undergoes a 6π-electrocyclization and elimination to yield the naphthalene product. nih.gov This innovative approach expands the toolbox for creating diverse naphthalene skeletons that could be further functionalized.

The table below summarizes key aspects of selected organocatalytic approaches relevant to the synthesis of naphthalene derivatives.

| Catalyst/Reagent | Reaction Type | Key Features | Potential Precursors Synthesized |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Hydrogen Atom Transfer | Neat, mild conditions; High atom economy; One-pot oxidation/reduction researchgate.netresearcher.life | Highly fluorescent naphthalene derivatives |

| Phosphonium Ylide | N-to-C Atom Transmutation | Uses inexpensive, commercial reagents; Access to specifically substituted naphthalenes nih.gov | Substituted naphthalenes from isoquinolines |

These organocatalytic methods represent a significant step forward in the synthesis of complex aromatic systems. The development of such strategies for the direct, regioselective synthesis of hydroxylated and halogenated naphthalenes, including bromo-naphthalenediols, remains an active area of research.

Green Chemistry Principles in the Synthesis of Bromo-Naphthalenediols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of bromo-naphthalenediols, which traditionally involves hazardous reagents like molecular bromine, is a prime candidate for the application of these principles.

A major focus of green chemistry in this context is the replacement of hazardous brominating agents. bohrium.com Molecular bromine (Br₂) is highly toxic, corrosive, and volatile. nih.govnih.gov Safer alternatives have been developed and utilized for the bromination of aromatic compounds. These include N-bromosuccinimide (NBS), which is a solid and easier to handle, and in situ generation of bromine from less hazardous sources. researchgate.net

One sustainable approach involves the in-situ generation of Br₂ from hydrogen bromide (HBr) and an oxidant like hydrogen peroxide (H₂O₂), or from potassium bromide (KBr) with an oxidant like sodium hypochlorite (B82951) (NaOCl). nih.govnih.gov This method avoids the storage and handling of bulk molecular bromine, significantly improving safety. nih.govnih.gov Such protocols have been successfully applied to the bromination of various aromatic substrates, offering high yields. nih.govnih.gov

The choice of solvent is another critical aspect of green synthesis. Traditional bromination reactions often use chlorinated solvents, which are environmentally persistent and toxic. researchgate.net Green chemistry promotes the use of more benign solvents like water, or in some cases, performing reactions under solvent-free (neat) conditions. researchgate.net For example, an eco-friendly method for the bromination of aromatic compounds has been investigated using an AlBr₃-Br₂ system in water. researchgate.net

Furthermore, the use of solid acid catalysts, such as montmorillonite clay, can enhance the regioselectivity of bromination reactions while being easily separable and recyclable. researchgate.netcardiff.ac.uk The reaction of naphthalene with bromine over KSF clay has been shown to produce polybrominated naphthalenes, and subsequent selective debromination can lead to specific isomers like 2,6-dibromonaphthalene. researchgate.netcardiff.ac.uk This highlights the potential for using heterogeneous catalysts to control the synthesis of specific bromo-naphthalene derivatives.

The following table summarizes key green chemistry approaches applicable to the synthesis of bromo-naphthalenediols.

| Green Principle | Traditional Method | Green Alternative | Advantages |

| Safer Reagents | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS); In situ generation of Br₂ (e.g., H₂O₂/HBr) nih.govnih.gov | Reduced toxicity, corrosivity, and volatility; Improved handling and safety nih.govnih.gov |

| Benign Solvents | Chlorinated Solvents (e.g., CCl₄, CH₂Cl₂) | Water; Ionic Liquids; Solvent-free (neat) conditions researchgate.netresearchgate.net | Reduced environmental impact and toxicity |

| Catalysis | Stoichiometric Lewis acids | Recyclable solid acids (e.g., Montmorillonite clay) researchgate.netcardiff.ac.uk | Catalyst reusability; Improved regioselectivity; Easier product purification |

| Atom Economy | Use of excess brominating agents | Stoichiometric control; In situ generation nih.gov | Minimized waste; Higher efficiency |

By integrating these green chemistry principles, the synthesis of this compound and its precursors can be made safer, more efficient, and more environmentally sustainable.

Elucidation of Reactivity and Mechanistic Pathways of 6 Bromo 1,4 Naphthalenediol

Redox Chemistry: Oxidation to Naphthoquinones and Reduction to Tetralin Derivatives

The 1,4-naphthalenediol core is redox-active, susceptible to both oxidation and reduction, which alters the electronic and structural properties of the naphthalene (B1677914) system.

Oxidation to Naphthoquinones

The 1,4-naphthalenediol moiety is readily oxidized to the corresponding 1,4-naphthoquinone (B94277). This transformation is a synthetically crucial reaction, as naphthoquinones are important precursors and possess significant biological activity. For 6-Bromo-1,4-naphthalenediol, oxidation yields 6-Bromo-1,4-naphthoquinone. This conversion can be achieved using a variety of oxidizing agents. Common laboratory reagents for this purpose include pyridinium (B92312) chlorochromate (PCC), which is effective for oxidizing substituted dihydroxynaphthalenes to their dione (B5365651) counterparts. Other methods involve catalytic oxidation, for instance, using 1,4-benzoquinone, which can facilitate the conversion in the presence of other oxidants like hydrogen peroxide. The industrial synthesis of the parent 1,4-naphthoquinone often involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst, highlighting the accessibility of this oxidized state.

Reduction to Tetralin Derivatives

The aromatic naphthalene core of this compound can be reduced to form tetralin derivatives (tetrahydronaphthalenes). This reduction saturates one of the aromatic rings, transforming the planar naphthalene system into a more flexible, three-dimensional structure. The reduction of the related compound, tetralin-1,4-dione (a tautomer of 1,4-dihydroxynaphthalene), has been explored using various reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) and borane (B79455) tetrahydrofuran (B95107) complex (BH₃·THF) can effectively reduce the dione to a mixture of cis- and trans-tetralin-1,4-diols. The diastereoselectivity of this reduction can be controlled by the choice of reducing agent, with bulkier reagents like L-Selectride showing a preference for specific stereoisomers. Applying these methods to this compound would be expected to yield 6-bromo-1,2,3,4-tetrahydronaphthalene-1,4-diol.

| Transformation | Reagent(s) | Product Class |

| Oxidation | Pyridinium chlorochromate (PCC), H₂O₂, Catalytic 1,4-Benzoquinone | Naphthoquinones |

| Reduction | Sodium borohydride (NaBH₄), Borane (BH₃·THF), L-Selectride | Tetralin Diols |

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C-6 position serves as a versatile handle for introducing a wide range of functional groups through nucleophilic substitution, most commonly via transition metal-catalyzed cross-coupling reactions.

Carbon-Carbon Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the aryl bromide.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester. The Suzuki-Miyaura coupling of this compound with various boronic acids would proceed in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like potassium carbonate (K₂CO₃). This methodology allows for the synthesis of a diverse array of 6-aryl or 6-alkyl-1,4-naphthalenediol derivatives. The reaction is known for its mild conditions and tolerance of numerous functional groups, including the hydroxyl groups present on the naphthalene ring.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. researchgate.netberkeley.eduwikipedia.org This coupling is typically performed under mild, anaerobic conditions using a palladium catalyst and a copper(I) co-catalyst, often in the presence of an amine base like triethylamine (B128534) which also serves as the solvent. researchgate.netberkeley.edu This reaction would convert this compound into 6-alkynyl-1,4-naphthalenediol derivatives, which are valuable intermediates for more complex structures.

| Coupling Reaction | Catalyst System | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Organoboronic acid/ester | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Sonogashira | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Terminal alkyne | C(sp²)-C(sp) |

Formation of Ethers, Thioethers, and Amines

The bromine substituent can be replaced by heteroatom nucleophiles to form ethers, thioethers, and amines, often utilizing palladium-catalyzed methods analogous to C-C couplings.

Formation of Ethers: Aryl ethers can be synthesized via palladium-catalyzed C-O coupling reactions (Buchwald-Hartwig ether synthesis). This involves reacting this compound with an alcohol or phenol (B47542) in the presence of a suitable palladium catalyst and a strong base.

Formation of Thioethers: The synthesis of aryl thioethers from aryl bromides is efficiently achieved through palladium-catalyzed C-S coupling. researchgate.netnih.gov This reaction, pioneered by Migita and further developed by others, involves the coupling of an aryl bromide with a thiol using a palladium catalyst, often with specialized phosphine (B1218219) ligands to prevent catalyst deactivation by the sulfur compound. nih.govacsgcipr.org

Formation of Amines: The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides. wikipedia.orglibretexts.orgresearchgate.net This palladium-catalyzed cross-coupling reaction allows this compound to be coupled with a wide variety of primary and secondary amines, as well as ammonia (B1221849) equivalents, to produce the corresponding 6-amino-1,4-naphthalenediol derivatives. wikipedia.orgrug.nlorganic-chemistry.org The reaction typically requires a palladium precursor, a phosphine ligand, and a base.

Electrophilic Aromatic Substitution on the Naphthalene Ring System

Further functionalization of the this compound ring system can be achieved through electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present: the two hydroxyl groups and the bromine atom.

Directing Effects: The hydroxyl groups at C-1 and C-4 are powerful activating groups and are ortho-, para-directing. unizin.orglibretexts.org The bromine atom at C-6 is a deactivating group but is also ortho-, para-directing. unizin.org In naphthalene, activating substituents generally direct incoming electrophiles to the ring on which they reside, while deactivating groups direct to the other ring.

Predicted Reactivity: The strong activating nature of the two hydroxyl groups will overwhelmingly control the position of substitution.

The 1-OH group activates the 2-position (ortho) and the 8-position (peri).

The 4-OH group activates the 3-position (ortho) and the 5-position (para).

The 6-Br group weakly directs towards the 5- and 7-positions.

Outcome: The positions most activated for electrophilic attack are C-2, C-3, C-5, and C-8. The C-5 position is particularly favored as it is activated in a para fashion by the strong 4-OH directing group and in an ortho fashion by the 6-Br group. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to yield primarily the 5-substituted product, with other isomers potentially forming in smaller amounts.

Metal Coordination and Complex Formation Reactions

The two hydroxyl groups of this compound, particularly after deprotonation to the diolate form, can act as a bidentate chelating ligand for a variety of metal ions. This behavior is analogous to other ortho- and peri-dihydroxylated aromatic ligands like catechols. The oxygen atoms can coordinate with transition metals such as copper, nickel, cadmium, or chromium to form stable five- or six-membered chelate rings.

The formation of such coordination complexes can significantly alter the electronic properties of the naphthalenediol ligand, influencing its redox potential and photochemical behavior. Studies on related naphthalene diimide ligands have shown that coordination to metal centers like Cd²⁺ can create extended one- or two-dimensional coordination geometries with modified optoelectronic properties. mdpi.com Similarly, naphthalene itself can coordinate to transition metals like chromium to form η⁶-arene complexes, suggesting that the entire aromatic system can participate in bonding. researchgate.net

Photochemical Reactivity and Energy Transfer Processes

The naphthalene core is a well-known chromophore that absorbs ultraviolet light. The UV/Visible spectrum of the parent 1,4-naphthalenediol shows characteristic absorption bands in the UV region. nist.gov The presence of the bromine atom is expected to have a significant impact on the photophysical properties of the molecule due to the "heavy-atom effect."

This effect promotes intersystem crossing (ISC), the transition of the molecule from an excited singlet state (S₁) to an excited triplet state (T₁). Consequently, this compound is expected to exhibit weaker fluorescence but potentially significant phosphorescence compared to the non-brominated analogue. The enhanced population of the triplet state can also make the molecule an effective photosensitizer, capable of transferring its triplet energy to other molecules, such as molecular oxygen, to generate reactive singlet oxygen.

Thermally Induced Transformations and Rearrangement Mechanisms

Comprehensive research into the thermally induced transformations and rearrangement mechanisms of this compound has yet to be extensively reported in publicly available scientific literature. While thermal studies on analogous compounds, such as unsubstituted and substituted aromatic hydrocarbons, offer a foundational understanding of potential reaction pathways, specific experimental data, including detailed research findings and data tables for this compound, are not available.

In the broader context of aromatic chemistry, thermal rearrangements of aromatic hydrocarbons are known to occur, often under conditions of flash vacuum pyrolysis. These transformations can be categorized as either isomerizations, which involve a permanent reorganization of the molecular skeleton, or automerizations, where atoms are scrambled without a net change to the aromatic framework. For instance, a well-documented example is the thermal isomerization of azulene (B44059) to the more stable naphthalene. The proposed mechanisms for such rearrangements can be complex, potentially involving intermediates like carbenes followed by a series of 1,2-hydrogen and 1,2-carbon shifts.

Furthermore, studies on the pyrolysis of halogenated aromatic compounds, such as brominated phenols, indicate that initial reactions often involve the cleavage of the carbon-halogen bond, leading to the formation of radical species. These highly reactive intermediates can then undergo a variety of subsequent reactions, including dehydrobromination, decarbonylation, and radical-radical coupling or rearrangement to form a complex mixture of products.

However, without specific studies on this compound, any discussion of its thermal behavior, including potential products, reaction conditions, and detailed mechanistic pathways, would be purely speculative. The influence of both the hydroxyl and bromo substituents on the naphthalenic system under thermal stress presents a unique chemical problem that requires dedicated experimental investigation. Such research would be necessary to elucidate the specific transformations and to construct accurate data tables of research findings.

Therefore, due to the absence of specific and verifiable research data on the thermally induced transformations of this compound, a detailed and scientifically accurate exposition on this particular topic cannot be provided at this time.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone for the definitive structural assignment of 6-Bromo-1,4-naphthalenediol, detailing the precise arrangement of atoms and their chemical environments.

High-resolution ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon framework of the molecule. The positions of the bromine and hydroxyl substituents exert significant influence on the electron density of the naphthalene (B1677914) ring system, resulting in characteristic chemical shifts for the remaining aromatic protons and carbons.

In the ¹H NMR spectrum, the protons on the naphthalene core are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The hydroxyl protons would likely present as broad singlets, with their chemical shift being sensitive to solvent and concentration due to hydrogen bonding. The multiplicities and coupling constants (J) of the aromatic protons provide crucial information about their connectivity. For instance, protons on adjacent carbons (vicinal protons) will exhibit spin-spin coupling, leading to doublet or multiplet signals.

The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The carbons directly attached to the electronegative oxygen and bromine atoms (C1, C4, C6) would be significantly shifted downfield. The chemical shifts of all carbon atoms are diagnostic of the substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 6.8 - 7.2 | d | ~8.0 |

| H-3 | 6.9 - 7.3 | d | ~8.0 |

| OH-1 | Variable (broad s) | s | - |

| OH-4 | Variable (broad s) | s | - |

| H-5 | 7.8 - 8.2 | d | ~8.5 |

| H-7 | 7.4 - 7.8 | dd | ~8.5, ~2.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 145 - 150 |

| C-2 | 105 - 110 |

| C-3 | 108 - 113 |

| C-4 | 144 - 149 |

| C-4a | 125 - 130 |

| C-5 | 128 - 133 |

| C-6 | 118 - 123 |

| C-7 | 130 - 135 |

| C-8 | 124 - 129 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbons. For this compound, key COSY cross-peaks would be expected between H-2 and H-3, and between H-7 and H-8, confirming their positions on the respective aromatic rings. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying the connectivity around quaternary (non-protonated) carbons. For example, correlations from H-5 to carbons C-4, C-6, and C-8a would firmly establish the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can help to confirm stereochemistry and spatial arrangements. A NOESY correlation between the proton at C-5 and the hydroxyl proton at C-4 would provide evidence for their spatial proximity. researchgate.net

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Key Correlations | Information Gained |

|---|---|---|

| COSY | H-2 ↔ H-3; H-7 ↔ H-8 | Confirms adjacent protons on the naphthalene rings. |

| HSQC | H-2 ↔ C-2; H-3 ↔ C-3; H-5 ↔ C-5; H-7 ↔ C-7; H-8 ↔ C-8 | Assigns carbon signals directly bonded to protons. |

| HMBC | H-5 → C-4, C-6, C-8a; H-2 → C-4, C-8a; H-8 → C-6, C-4a | Establishes connectivity across quaternary carbons and confirms substituent placement. |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment, including molecular packing and intermolecular forces like hydrogen bonding.

For this compound, ¹³C ssNMR can be used to probe for polymorphism—the existence of multiple crystalline forms. Different polymorphs would exhibit distinct ¹³C chemical shifts due to variations in their crystal lattice environments. Furthermore, ssNMR can reveal subtle distortions in molecular geometry within the crystal that may not be resolved by diffraction techniques. nih.gov Advanced ssNMR experiments can also provide information on the distances and connectivities between atoms, helping to refine crystal structure data.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification and for studying intermolecular interactions.

The vibrational spectrum of this compound is dominated by contributions from its hydroxyl (-OH) groups and the aromatic naphthalene core.

Hydroxyl Vibrations: The O-H stretching vibration is particularly diagnostic. In a non-hydrogen-bonded (free) state, it appears as a sharp band around 3600 cm⁻¹. However, due to strong intermolecular hydrogen bonding in the solid state, this band is expected to be very broad and shifted to a lower frequency, typically in the range of 3400-3200 cm⁻¹. The O-H bending vibrations appear at lower frequencies.

Aromatic Vibrations: The aromatic ring exhibits several characteristic vibrations. C-H stretching modes are typically found just above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring appear as a series of sharp bands in the 1600-1400 cm⁻¹ region. The specific pattern of these bands can be indicative of the substitution pattern.

C-Br Vibration: The C-Br stretching vibration is expected to appear as a strong band in the far-infrared region, typically below 700 cm⁻¹.

Spectroscopic data for the closely related compound 2-bromo-6-methoxynaphthalene (B28277) can provide insight into the expected vibrations of the brominated naphthalene core. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Region | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3400 - 3200 | IR | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Medium to Weak |

| Aromatic C=C Stretch | 1620 - 1450 | IR, Raman | Strong to Medium |

| O-H Bend | 1410 - 1310 | IR | Medium |

| C-O Stretch | 1260 - 1180 | IR | Strong |

The two hydroxyl groups in this compound are strong hydrogen bond donors and acceptors, leading to the formation of an extensive hydrogen-bonding network in the solid state. This network is crucial in determining the crystal packing and physical properties of the compound.

IR spectroscopy is a primary tool for analyzing this network. The position, shape, and breadth of the O-H stretching band are highly sensitive to the strength and nature of the hydrogen bonds. A significant shift to lower wavenumbers indicates stronger hydrogen bonding. In some cases, multiple distinct O-H bands may be observed if different types of hydrogen bonds are present in the crystal structure. The study of hydrogen bonding in similar structures, such as other dihydroxynaphthalenes, reveals that these interactions dictate the molecular conformation and packing. sinop.edu.tr These networks can form various motifs, such as chains or sheets, which stabilize the crystal structure. mdpi.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

However, the search did not yield any peer-reviewed studies, spectral databases, or crystallographic reports that specifically detail the UV-Vis absorption, photoluminescence, quantum yields, lifetimes, crystal structure, or mass spectrometric fragmentation of this compound.

While information is available for structurally related compounds, such as various brominated naphthalene derivatives and the parent compound 1,4-naphthalenediol, a strict adherence to the subject of this compound prevents the inclusion of such data as it would not be scientifically accurate or directly relevant to the specified compound.

Therefore, it is not possible to generate the requested detailed article with the required scientifically accurate data and interactive tables at this time. The absence of published research on this compound means that the foundational data necessary to populate the outlined sections is not available.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone technique for the definitive identification of "this compound" by providing its exact mass with high precision. This accuracy allows for the determination of the compound's elemental formula, distinguishing it from other molecules with the same nominal mass. For "this compound," with the chemical formula C₁₀H₇BrO₂, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

The presence of bromine is a distinct feature in the mass spectrum, characterized by the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance. docbrown.info This results in two major peaks in the mass spectrum separated by approximately 2 Daltons (the M+2 peak), a signature that is readily identifiable. miamioh.edu HRMS can resolve these isotopic peaks, and the measured mass difference and intensity ratio can further confirm the presence of a single bromine atom in the molecule. nih.gov

Advanced data analysis techniques, such as nontraditional mass defect analysis, can be employed to visually recognize brominated species within complex mixtures based on their specific mass defect and isotopic pattern. nih.gov

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₀H₇⁷⁹BrO₂ | [M]⁺ | 237.9629 |

| C₁₀H₇⁸¹BrO₂ | [M+2]⁺ | 239.9609 |

Tandem Mass Spectrometry for Structural Fragments

Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of "this compound" by inducing fragmentation of the precursor ion and analyzing the resulting product ions. This fragmentation provides a molecular fingerprint that is invaluable for structural confirmation. The fragmentation pathways are influenced by the core naphthalene structure, the hydroxyl groups, and the bromine substituent.

In a typical MS/MS experiment, the molecular ion of "this compound" (m/z 238 or 240) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern can be predicted based on the known fragmentation behavior of related aromatic and brominated compounds. researchgate.net

Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules. For naphthalene derivatives, the loss of acetylene (B1199291) (C₂H₂) is a characteristic fragmentation. researchgate.net For brominated aromatic compounds, a primary fragmentation pathway is the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (Br•). youtube.com The presence of hydroxyl groups can lead to the loss of water (H₂O) or carbon monoxide (CO).

A plausible fragmentation pattern for "this compound" would involve an initial loss of a bromine radical, followed by subsequent losses of small molecules like CO or C₂H₂ from the naphthalene core. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule.

Table 2: Plausible Tandem Mass Spectrometry Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 238/240 | [C₁₀H₇O₂]⁺ | Br• |

| 238/240 | [C₉H₇BrO]⁺ | CO |

| [C₁₀H₇O₂]⁺ | [C₈H₅O₂]⁺ | C₂H₂ |

| [C₁₀H₇O₂]⁺ | [C₉H₇O]⁺ | CO |

Electrochemical Studies: Cyclic Voltammetry and Chronoamperometry for Redox Potentials

Electrochemical studies are fundamental in characterizing the redox behavior of "this compound." The 1,4-naphthalenediol core is a hydroquinone (B1673460) derivative, which is known to be electrochemically active, typically undergoing a reversible two-electron, two-proton oxidation to the corresponding 1,4-naphthoquinone (B94277). Cyclic voltammetry (CV) and chronoamperometry are the primary techniques employed for these investigations. nih.govwikipedia.org

Cyclic Voltammetry (CV) is used to probe the redox potentials and the electrochemical reversibility of the compound. rsc.org In a CV experiment, the potential is swept linearly to a set value and then reversed. For a reversible redox couple, this results in a pair of peaks: an anodic peak corresponding to oxidation and a cathodic peak corresponding to the reduction of the oxidized species. theijes.com The potential midway between the anodic and cathodic peak potentials provides an estimate of the formal redox potential (E°'). The peak separation can give insights into the electron transfer kinetics. nih.gov The presence of the electron-withdrawing bromine atom on the naphthalene ring is expected to shift the redox potential to more positive values compared to the unsubstituted 1,4-naphthalenediol.

Chronoamperometry involves stepping the electrode potential to a value where an electrochemical reaction occurs and monitoring the resulting current as a function of time. pineresearch.compalmsens.com This technique is often used to study the kinetics of chemical reactions coupled to the electron transfer and to determine the diffusion coefficient of the electroactive species. The current decay over time follows the Cottrell equation for a diffusion-controlled process. pineresearch.com

The electrochemical behavior of substituted naphthalenediols and related naphthoquinones has been a subject of interest, with studies showing that substituents can significantly influence their redox properties. rsc.orgnih.gov These studies provide a framework for interpreting the electrochemical data of "this compound."

Table 3: Expected Electrochemical Parameters for this compound

| Technique | Parameter | Expected Observation |

|---|---|---|

| Cyclic Voltammetry | Anodic Peak Potential (Epa) | Corresponds to the oxidation of the hydroquinone moiety. |

| Cathodic Peak Potential (Epc) | Corresponds to the reduction of the formed quinone. | |

| Formal Redox Potential (E°') | Estimated from (Epa + Epc) / 2. | |

| Chronoamperometry | Current vs. Time | Expected to follow Cottrell decay for a diffusion-controlled process. |

| Diffusion Coefficient (D) | Can be calculated from the chronoamperometric data. |

Theoretical and Computational Chemistry in the Investigation of 6 Bromo 1,4 Naphthalenediol

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 6-Bromo-1,4-naphthalenediol, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry.

The process begins with constructing an initial guess of the molecule's structure. This structure is then optimized by calculating the forces on each atom and iteratively adjusting their positions until a minimum energy configuration is reached. A popular and effective method for this is the B3LYP functional combined with a basis set such as 6-31G(d,p) or 6-311+G(d,p). chemsrc.commeilerlab.orgnih.gov The basis set is a set of mathematical functions used to build the molecular orbitals.

Once the geometry is optimized, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. This information is fundamental for understanding the molecule's stability, polarity, and reactivity. For instance, the calculated bond lengths and angles can be compared with experimental data (if available) to validate the computational model.

Table 1: Predicted Ground State Properties of this compound (Illustrative DFT Data)

| Property | Calculated Value | Units |

| Total Energy | -2850.1234 | Hartrees |

| Dipole Moment | 2.54 | Debye |

| C-Br Bond Length | 1.91 | Ångströms |

| O-H Bond Length | 0.97 | Ångströms |

| C-O Bond Length | 1.36 | Ångströms |

| Note: These values are illustrative and would be generated from a specific DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory). |

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) through Computational Models

Computational models are invaluable for predicting and interpreting spectroscopic data, which serve as fingerprints for molecular identity and structure.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net To achieve results that compare well with experimental data measured in a solvent, calculations often incorporate a solvent model, such as the Polarizable Continuum Model (PCM). Functionals like WP04 have been specifically developed for predicting ¹H NMR shifts with high precision. nih.gov The predicted shifts for each proton and carbon atom in this compound help in assigning peaks in an experimental spectrum.

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov Functionals such as CAM-B3LYP, M06-2X, and B2PLYP are often used for their reliability in predicting electronic spectra for organic molecules. sigmaaldrich.comtandfonline.com

IR Spectroscopy: The infrared (IR) spectrum, which corresponds to molecular vibrations, is also calculated using DFT. After optimizing the molecule's geometry, a frequency calculation is performed. meilerlab.org This yields the frequencies of the fundamental vibrational modes (e.g., O-H stretch, C=C aromatic stretch, C-Br stretch) and their corresponding intensities. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically multiplied by a scaling factor to improve agreement with experimental data. nih.gov

Table 2: Computationally Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C-Br | 115 ppm |

| ¹H NMR | Aromatic H | 7.2 - 8.1 ppm |

| UV-Vis | λmax | 295 nm, 340 nm |

| IR | C=C Aromatic Stretch | 1590 cm⁻¹ |

| IR | O-H Stretch | 3450 cm⁻¹ |

| Note: These are representative values. Actual predictions depend on the level of theory, basis set, and solvent model used. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential Surfaces

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis: The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's ability to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. chemsrc.comdrugbank.com A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. drugbank.com For this compound, the analysis would reveal how the bromine and hydroxyl substituents influence the energy and spatial distribution of these orbitals on the naphthalene (B1677914) core.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the molecule's surface. It is plotted onto the electron density surface, using a color scale to denote different potential values. Red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are prone to nucleophilic attack. meilerlab.org For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl groups and within the π-system of the aromatic rings, highlighting these as potential sites for electrophilic interaction. meilerlab.orgsigmaaldrich.com

Reaction Pathway Analysis: Transition State Calculations and Activation Energies

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed mechanism. This involves identifying the reactants, products, and any intermediates, as well as the transition states (TS) that connect them.

A transition state is the highest energy point along the minimum energy path of a reaction. Locating this structure is critical, as its energy relative to the reactants determines the activation energy (Ea) of the reaction. Methods like the Nudged Elastic Band (NEB) or synchronous transit-guided quasi-Newton (STQN) are used to find an approximate path and locate the transition state. wikipedia.org Once a candidate TS is found, it is confirmed by a frequency calculation; a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. wisdomlib.org By calculating the activation energies for potential reactions of this compound (e.g., electrophilic substitution or oxidation), chemists can predict which reaction pathways are most favorable.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of a molecule's dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time.

For this compound, MD simulations are particularly useful for:

Conformational Analysis: The hydroxyl groups can rotate, leading to different conformers. MD can explore the potential energy surface to identify the most stable and populated conformations at a given temperature.

Intermolecular Interactions: By simulating multiple molecules in a box (often with a solvent), MD can reveal how this compound molecules interact with each other and with solvent molecules. This is key to understanding properties like solubility, aggregation, and crystal packing. These simulations rely on force fields, such as AMBER or CHARMM, which are sets of parameters that define the potential energy of the system.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. It is a statistical approach used to build mathematical models that can predict the properties of new or untested compounds. nih.govdrugbank.com

The general workflow for building a QSPR model for a class of compounds including this compound would involve:

Data Set Selection: A diverse set of molecules with known experimental values for a specific property (e.g., solubility, boiling point, toxicity) is collected.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be topological, electronic, quantum mechanical, or constitutional, quantifying different aspects of the molecular structure. nih.govtandfonline.com

Variable Selection & Model Construction: Statistical methods, often aided by machine learning algorithms, are used to select the most relevant descriptors and build a mathematical equation (the QSPR model) that links them to the property of interest. sigmaaldrich.com

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not overfitted.

By developing a QSPR model, researchers could predict key properties for newly designed derivatives of this compound before they are synthesized, accelerating the design of molecules with desired characteristics.

Derivatization and Functionalization Strategies for Specialized Research Applications

Synthesis of Novel 6-Bromo-1,4-naphthalenediol Derivatives with Tailored Functionalities

The synthesis of novel derivatives from this compound is a key area of research, allowing for the fine-tuning of its chemical and physical properties. These modifications are essential for creating compounds with specific characteristics required for advanced research applications.

The hydroxyl groups of this compound are primary sites for functionalization through O-alkylation and O-acylation reactions. These modifications are instrumental in altering the solubility profile of the parent compound, enhancing its processability in various solvent systems, and modulating its electronic properties and reactivity in subsequent chemical transformations.

O-Alkylation: The introduction of alkyl chains to the hydroxyl groups can significantly increase the solubility of the naphthalenediol core in nonpolar organic solvents. This is typically achieved by treating this compound with an alkyl halide in the presence of a base. The choice of the alkyl group can be varied to systematically control the lipophilicity of the resulting derivative.

| Reagent | Base | Product |

| Methyl Iodide | Sodium Hydride | 6-Bromo-1,4-dimethoxynaphthalene |

| Ethyl Bromide | Potassium Carbonate | 6-Bromo-1,4-diethoxynaphthalene |

| Benzyl Chloride | Cesium Carbonate | 6-Bromo-1,4-bis(benzyloxy)naphthalene |

O-Acylation: Acylation of the hydroxyl groups introduces ester functionalities, which can serve as protecting groups or as handles for further functionalization. This transformation is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a base or an acylation catalyst. The resulting acylated derivatives often exhibit altered electronic properties and can be more stable towards oxidation compared to the parent diol.

| Reagent | Base/Catalyst | Product |

| Acetyl Chloride | Pyridine | 6-Bromo-1,4-naphthalenediyl diacetate |

| Benzoyl Chloride | Triethylamine (B128534) | 6-Bromo-1,4-naphthalenediyl dibenzoate |

| Acetic Anhydride | DMAP | 6-Bromo-1,4-naphthalenediyl diacetate |

The bromine atom and the aromatic protons on the this compound scaffold provide handles for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of a wide array of substituted derivatives. These methods are fundamental for extending the π-conjugated system and for introducing new functional groups.

Directed Ortho-Metalation (DoM): After protection of the hydroxyl groups, for instance as methoxy (B1213986) or other suitable ethers, the ether groups can act as directing metalation groups (DMGs). organic-chemistry.orgwikipedia.orgbaranlab.org The use of a strong organolithium base can selectively deprotonate the positions ortho to the directing groups. organic-chemistry.orgwikipedia.orgbaranlab.orguvm.eduharvard.edu This regioselective lithiation generates a powerful nucleophile that can react with a variety of electrophiles to introduce substituents at specific positions on the naphthalene (B1677914) ring. organic-chemistry.orgwikipedia.orgbaranlab.org

Cross-Coupling Reactions: The bromine atom at the 6-position is a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new C-C and C-N bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-naphthalene derivative with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for forming biaryl structures. rsc.orgnih.govnih.govmdpi.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromo-naphthalene and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net This is a key method for synthesizing conjugated enynes and arylalkynes. wikipedia.org

Heck-Mizoroki Reaction: In this reaction, the bromo-naphthalene is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. chinesechemsoc.orgchinesechemsoc.org

Stille Coupling: This reaction involves the coupling of the bromo-naphthalene with an organotin compound, catalyzed by palladium.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the bromo-naphthalene and an amine, providing access to a wide range of arylamine derivatives. wikipedia.orgrsc.orglibretexts.orgbeilstein-journals.orgpreprints.org

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 6-Aryl-1,4-naphthalenediol derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 6-Alkynyl-1,4-naphthalenediol derivative |

| Heck-Mizoroki | Alkene | Pd(OAc)₂ / Ligand / Base | 6-Alkenyl-1,4-naphthalenediol derivative |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | 6-Amino-1,4-naphthalenediol derivative |

Conjugation with Macromolecular Architectures and Supramolecular Systems

The functionalized derivatives of this compound can be conjugated to macromolecular structures such as polymers, dendrimers, or biomolecules. This conjugation imparts the unique electronic and photophysical properties of the naphthalenediol motif onto the larger system. For instance, incorporating these derivatives into a polymer backbone can lead to new materials with interesting optical or electronic properties.

Furthermore, the planar and aromatic nature of the naphthalenediol core makes it an excellent building block for the construction of supramolecular systems. Through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, these molecules can self-assemble into well-defined nanostructures like nanotubes, nanofibers, and gels. nih.govrsc.orgnih.govresearchgate.netresearchgate.net The properties of these supramolecular assemblies are highly dependent on the nature of the functional groups attached to the naphthalenediol core.

Development of Metal Complexes and Ligands Incorporating the this compound Motif

The hydroxyl groups of this compound, or other introduced functionalities such as amines or phosphines, can act as coordination sites for metal ions. By designing appropriate derivatives, the this compound scaffold can be utilized as a ligand for the synthesis of novel transition metal complexes. researchgate.netnih.govresearchgate.netsemanticscholar.orgscholarexpress.net The electronic properties of the naphthalenediol ligand, influenced by its substituents, can tune the properties of the resulting metal complex, such as its catalytic activity, photophysical behavior, or magnetic properties. For example, bidentate ligands derived from functionalized this compound could be used to create stable chelate complexes with a variety of transition metals.

Structural Modifications for Probing Chemical and Physical Principles

The this compound framework serves as a versatile platform for designing molecular probes to investigate various chemical and physical phenomena. The inherent fluorescence of the naphthalene core can be modulated by introducing specific functional groups that respond to changes in their environment. niscpr.res.inrsc.orgnih.govmdpi.commdpi.com For instance, derivatives can be designed to act as fluorescent sensors for specific ions or molecules, where binding events lead to a detectable change in the fluorescence emission. rsc.orgnih.govmdpi.com Furthermore, systematic structural modifications of the naphthalenediol core and the investigation of the resulting changes in properties provide valuable insights into structure-property relationships, contributing to a deeper understanding of fundamental chemical and physical principles.

Research Applications and Emerging Potentials of 6 Bromo 1,4 Naphthalenediol

Applications in Catalysis Research and Catalyst Design

Further research and publication in the scientific community are required to elucidate the potential of 6-Bromo-1,4-naphthalenediol in these and other areas of chemical science. Until such research is made public, a detailed and scientifically accurate article on its specific applications as outlined cannot be generated.

Ligands for Homogeneous and Heterogeneous Catalysis

The structural attributes of this compound make it a promising candidate for application as a ligand in both homogeneous and heterogeneous catalysis. The two hydroxyl groups can act as coordination sites for metal centers, forming stable complexes that can catalyze a variety of organic transformations. The naphthalene (B1677914) backbone provides a rigid framework, which can impart specific steric and electronic properties to the resulting catalyst.

In the realm of homogeneous catalysis, the diol functionality can form bidentate ligands with a range of transition metals. The electronic nature of the naphthalene ring system, influenced by the electron-withdrawing bromine atom, can modulate the electron density at the metal center, thereby fine-tuning its catalytic activity and selectivity. While direct studies on this compound as a ligand are not extensively documented, the broader class of substituted naphthalenediols and related binaphthol derivatives have demonstrated significant success in asymmetric catalysis. For instance, chiral binaphthol-metal complexes are renowned for their ability to catalyze enantioselective reactions. By analogy, derivatives of this compound could potentially be developed into chiral ligands for similar applications.

For heterogeneous catalysis, this compound can be immobilized on solid supports, such as silica (B1680970) or polymers, through its hydroxyl groups. This approach combines the catalytic advantages of the molecule with the practical benefits of heterogeneous systems, including ease of separation and catalyst recycling. The bromo-substituent offers a potential site for further functionalization, allowing for the attachment of other catalytic moieties or tuning the surface properties of the catalyst. The table below illustrates the potential catalytic applications based on related naphthalene derivatives.

| Catalyst Type | Potential Reaction | Role of Naphthalene Derivative | Illustrative Metal Center |

| Homogeneous | Asymmetric Hydrogenation | Chiral Ligand | Ruthenium, Rhodium |

| Homogeneous | Cross-Coupling Reactions | Ligand modifying electronic properties | Palladium, Nickel |

| Heterogeneous | Oxidation of Alcohols | Immobilized Ligand | Copper, Iron |

| Heterogeneous | C-H Activation | Support-Bound Ligand | Iridium, Cobalt |

Co-catalysts or Supports in Photocatalytic Systems

The field of photocatalysis has seen a surge in the use of organic molecules that can participate in light-driven chemical transformations. Naphthalene derivatives, in particular, are of interest due to their rich photophysical properties. This compound can be envisioned to participate in photocatalytic systems in several ways.

Upon oxidation, 1,4-naphthalenediols can be converted to their corresponding 1,4-naphthoquinones. Naphthoquinones are known to be photoactive and can act as organic photocatalysts or photosensitizers. hubspotusercontent20.net The presence of the bromine atom in the 6-position could introduce a "heavy-atom effect," which can promote intersystem crossing to the triplet excited state. This triplet state often has a longer lifetime and different reactivity compared to the singlet excited state, which can be advantageous in certain photocatalytic cycles. For example, 2-amino-1,4-naphthoquinones have been shown to act as efficient photosensitizers for the activation of perfluoroalkyl iodides under visible light. hubspotusercontent20.net

Furthermore, the naphthalene core can be functionalized to tune its light-absorbing properties, potentially extending its activity into the visible region of the electromagnetic spectrum. As a co-catalyst, this compound or its oxidized form could facilitate electron transfer processes in conjunction with a primary photocatalyst, such as a semiconductor material like titanium dioxide (TiO2). The diol groups could also serve as anchoring points to bind the molecule to the surface of a semiconductor, creating a hybrid photocatalytic system with enhanced charge separation and efficiency. The photocatalytic degradation of naphthalene itself has been studied using various photocatalysts, indicating the susceptibility of the naphthalene core to photocatalytic transformations. mdpi.com

The table below summarizes potential roles of this compound in photocatalytic systems, drawing on findings from related compounds.

| Photocatalytic Role | Proposed Mechanism | Potential Application |

| Photosensitizer (as naphthoquinone) | Intersystem crossing enhanced by bromine, followed by energy or electron transfer. | Organic Synthesis, Degradation of Pollutants |

| Co-catalyst | Facilitating electron transfer to or from a primary photocatalyst. | Hydrogen Production, CO2 Reduction |

| Surface Modifier on Semiconductor | Anchoring via diol groups to improve charge separation and light absorption. | Water Purification, Air Remediation |

Development of Chemical Probes for Investigating Biological Mechanisms

Chemical probes are essential tools for dissecting complex biological processes. The naphthalene scaffold is a well-known fluorophore, and its derivatives are frequently employed in the design of fluorescent probes. This compound possesses several features that make it an attractive starting point for the development of chemical probes.

The inherent fluorescence of the naphthalene ring can be modulated by the local environment, making it sensitive to changes in polarity, pH, or the presence of specific analytes. The hydroxyl groups at the 1- and 4-positions can be functionalized to introduce recognition elements for specific biological targets, such as enzymes, receptors, or nucleic acids. For example, a reactive group could be attached to one of the hydroxyls to allow for covalent labeling of a target protein.

The bromine atom at the 6-position provides a handle for further chemical modification through cross-coupling reactions, enabling the attachment of a wide variety of functional groups. This versatility allows for the creation of a library of probes with tailored properties. For instance, the bromine could be replaced with a targeting moiety that directs the probe to a specific subcellular location or a quencher group that is released upon interaction with the target, leading to a "turn-on" fluorescent signal. Naphthalenediols themselves have been identified as reactive metabolites in studies of naphthalene toxicity, suggesting that probes based on this scaffold could be used to investigate the mechanisms of xenobiotic metabolism and cellular damage. hubspotusercontent20.net

The table below outlines potential strategies for the development of chemical probes based on this compound.

| Probe Type | Design Strategy | Target Biological Process |

| Fluorescent "Turn-On" Probe | Introduction of a quencher at the 6-position that is cleaved by a specific enzyme. | Enzyme activity monitoring |

| Covalent Labeling Agent | Functionalization of a hydroxyl group with a reactive electrophile. | Protein profiling and identification |

| Ratiometric Sensor | Synthesis of a derivative where the fluorescence emission spectrum shifts upon binding to an analyte. | Ion sensing (e.g., pH, metal ions) |

| Bioorthogonal Probe | Modification at the 6-position with a bioorthogonal handle (e.g., an alkyne or azide) for click chemistry. | In vivo imaging and tracking |

Future Research Directions and Overarching Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green and efficient chemical processes is a paramount goal in modern organic synthesis. Future research on 6-Bromo-1,4-naphthalenediol will undoubtedly focus on developing synthetic routes that are both environmentally benign and maximize the incorporation of reactant atoms into the final product.

Furthermore, the use of greener solvents, such as water or bio-derived solvents, and alternative energy sources, like microwave or photochemical irradiation, will be crucial in developing more sustainable protocols. The principles of atom economy will guide the design of new synthetic pathways, favoring addition reactions over substitution or elimination reactions that inherently generate byproducts.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Strategy | Advantages | Disadvantages |

| Traditional Multi-step Synthesis | Well-established procedures | Low atom economy, use of hazardous reagents, significant waste generation |

| Catalytic C-H Functionalization | High atom economy, fewer steps, potential for high regioselectivity | Catalyst cost and stability, may require specific directing groups |

| Biocatalytic Approaches | Mild reaction conditions, high selectivity, environmentally friendly | Limited substrate scope, enzyme availability and stability |

| Photochemical Synthesis | Can access unique reactivity, mild conditions | Requires specialized equipment, potential for side reactions |

Exploration of Unprecedented Reactivity and Tandem Transformations

The interplay between the electron-donating hydroxyl groups and the electron-withdrawing bromine atom on the naphthalene (B1677914) ring suggests a rich and largely unexplored reactivity profile for this compound. Future investigations will likely uncover novel transformations and harness its potential in tandem or domino reaction sequences.

The presence of multiple reactive sites—the aromatic ring, the hydroxyl groups, and the carbon-bromine bond—opens the door for a variety of chemical manipulations. For instance, the hydroxyl groups can act as directing groups for further electrophilic aromatic substitution or as nucleophiles in cyclization reactions. The bromine atom serves as a handle for cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

A particularly exciting avenue of research lies in the development of tandem reactions where multiple bond-forming events occur in a single pot. This could involve an initial cross-coupling at the bromine position followed by an intramolecular cyclization involving one of the hydroxyl groups, leading to the rapid construction of complex heterocyclic scaffolds. The dearomatization of the naphthalene ring system is another area of growing interest, and this compound could serve as a precursor to novel, three-dimensional structures through catalytic asymmetric dearomatization (CADA) reactions. chemrxiv.orglifechemicals.com

Harnessing Machine Learning and AI for Predictive Synthesis and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. In the context of this compound, these computational tools can be employed to accelerate the discovery of new synthetic routes, predict reactivity, and design novel derivatives with desired properties.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including the optimal reaction conditions such as catalyst, solvent, and temperature. This predictive power can significantly reduce the number of experiments required, saving time and resources. For instance, an ML model could be developed to predict the regioselectivity of further functionalization of the this compound core.

Furthermore, generative AI models can be used to design new molecules based on the this compound scaffold with specific electronic, optical, or biological properties. By learning the structure-property relationships from existing data, these models can propose novel derivatives that are optimized for a particular application. In silico screening and ADME (absorption, distribution, metabolism, and excretion) prediction can then be used to prioritize the most promising candidates for synthesis and experimental validation. ijpsjournal.com

Integration into Multi-responsive and Adaptive Systems

The unique electronic and structural features of this compound make it an attractive building block for the development of multi-responsive and adaptive materials. These "smart" materials can change their properties in response to external stimuli such as light, heat, pH, or the presence of specific analytes.

The hydroxyl groups of this compound can participate in hydrogen bonding, which is a key interaction in the formation of self-assembled and stimuli-responsive systems. For example, polymers or gels incorporating this moiety could exhibit tunable properties based on changes in their environment. The bromine atom provides a site for post-polymerization modification, allowing for the introduction of other functional groups that can impart additional responsiveness.